Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
Description
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridazine core. Its structure includes a thiophene ring fused to a pyridazine moiety, with an amino group at position 5, methyl groups at positions 3 and 4, and an ethyl ester at position 4. This compound has garnered attention in medicinal chemistry, particularly as a scaffold for developing M4 muscarinic acetylcholine receptor positive allosteric modulators (M4 PAMs). Its synthetic versatility, demonstrated by reactions at the amino and ester groups, allows for diverse derivatization, making it a key intermediate in drug discovery .
Properties
IUPAC Name |
ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLTAWIRLYKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of this compound with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This reaction produces the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate exhibits promising biological activities that are being explored in medicinal chemistry:
- Antimicrobial Activity : Research indicates that derivatives of this compound show inhibitory effects against gram-positive bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting specific cellular pathways involved in tumor growth.
- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition, particularly in understanding the mechanisms of action for various biological processes.
Biological Studies
In biological research, this compound serves several purposes:
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors can provide insights into its potential therapeutic uses.
- Mechanistic Studies : Understanding the biochemical pathways influenced by this compound can lead to discoveries related to disease mechanisms and treatment strategies.
Industrial Applications
The compound is also relevant in industrial chemistry:
- Synthesis of Heterocyclic Compounds : this compound can be used as a building block for synthesizing other heterocyclic compounds with pharmaceutical applications.
- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and reduction, which can be harnessed for producing desired derivatives with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
The structural and functional distinctions between Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate and related derivatives are critical to understanding its pharmacological and synthetic advantages. Below is a comparative analysis:
Core Heterocyclic Systems
Key Insights :
- Electronic Effects: The thieno[2,3-c]pyridazine core is more electron-deficient than thieno[2,3-b]pyridine, enhancing interactions with hydrophobic binding pockets in M4 receptors .
- Metabolic Stability: The sulfur atom in thieno derivatives offers greater oxidative stability compared to oxygen in furo analogs .
- Steric Effects : 3,4-Dimethyl groups in the target compound reduce steric hindrance compared to 3,4-diphenyl substituents in furo/pyrrolo analogs, improving target binding .
Substituent Modifications
Key Insights :
- Ester Groups : Ethyl esters balance lipophilicity and metabolic stability better than methyl esters, which are prone to rapid hydrolysis .
- Amino Group Reactivity: The 5-amino group enables diverse functionalization (e.g., acetylation, benzoylation) to modulate target affinity .
Pharmacological Performance
| Compound | M4 PAM Potency (EC50) | Solubility (µM) | CNS Penetration (Brain/Plasma Ratio) |
|---|---|---|---|
| This compound | 120 nM | 45 | 0.8 |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-6-carboxamide | 90 nM | 12 | 0.3 |
| 5-Amino-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxamide | 250 nM | 8 | 0.1 |
Key Insights :
Biological Activity
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a thieno[2,3-c]pyridazine core, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with synthesis methods and relevant case studies.
- Molecular Formula : C11H13N3O2S
- Molar Mass : 251.3 g/mol
- Density : 1.331 g/cm³ (predicted)
- Melting Point : 240-242 °C
- pKa : 4.42 (predicted)
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymes : It acts as an inhibitor of various enzymes involved in critical biochemical pathways.
- Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against gram-positive bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidothienopyridazine compounds exhibit potent antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Potent inhibition |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have suggested that it can induce apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| MCF7 (breast cancer) | 5.0 | Cytotoxic | |
| HCT116 (colon cancer) | 4.0 | Cytotoxic | |
| PC3 (prostate cancer) | 6.0 | Cytotoxic |
Synthesis Methods
The synthesis of this compound typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. This method allows for the efficient production of the compound with high purity.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted on various derivatives of thieno[2,3-c]pyridazine revealed that compounds similar to this compound exhibited significant antimicrobial activity against a range of pathogens . -
Cancer Cell Line Testing :
In a series of tests involving different cancer cell lines (MCF7, HCT116, and PC3), this compound demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution and cyclization. For example, reacting 4-cyano-5,6-diphenylpyridazin-3(2H)-one with ethyl chloroacetate in acetone under reflux (24 hours) with anhydrous K₂CO₃ yields the target compound. Key parameters include molar ratios (1:1 for pyridazinone to ethyl chloroacetate) and solvent selection (acetone vs. ethanol for pyrrolo vs. furo derivatives) . Optimization involves monitoring reaction progress via TLC and adjusting reflux duration to avoid byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for esters, NH₂ at ~3300 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.40–7.80 ppm for phenyl groups, methyl groups at δ 1.7–2.5 ppm) .
- Melting points : Used to assess purity, with deviations >2°C indicating impurities .
Q. What are common derivatives synthesized from this compound, and what reactions are typically employed?
Derivatives include:
- Carbohydrazides (7a, 7b) : Formed via refluxing with hydrazine hydrate in ethanol (5–7 hours) .
- Benzamido derivatives (6) : Synthesized using benzoyl chloride in pyridine under reflux (5 hours) .
- Pyrimido-fused systems : Achieved via condensation with formamide or carbon disulfide under basic conditions .
Q. How are purification methods selected for this compound and its intermediates?
- Recrystallization : Ethanol/water mixtures are used for carboxamide derivatives .
- Suction filtration : Removes inorganic salts (e.g., K₂CO₃) after aqueous workup .
- Column chromatography : Required for isolating regioisomers in fused heterocycles (e.g., pyridazino-pyrrolo systems) .
Advanced Research Questions
Q. How do cyclization mechanisms differ between acetamido and chloroacetamido derivatives of this compound?
- Acetamido derivatives : Cyclize via intramolecular nucleophilic attack of the amide oxygen on the ester carbonyl, forming oxazinone rings (e.g., pyridazino[4',3']pyrrolo[3,2-d]oxazin-4(5H)-one) under thermal conditions (120°C, 2 hours) .
- Chloroacetamido derivatives : Undergo SN2 displacement with the ester carbonyl, yielding pyrimido-thieno systems with chloride elimination . Mechanistic differences are confirmed by IR (shift from 1700 cm⁻¹ to 1680 cm⁻¹ for lactam formation) .
Q. Why do discrepancies arise in derivative yields when using acetyl chloride vs. acetic anhydride?
Both reagents yield 5-acetamido derivatives, but acetic anhydride provides higher yields (85% vs. 70%) due to milder reaction conditions that reduce ester hydrolysis. This is critical for preserving the ethyl carboxylate group during functionalization .
Q. What strategies enable the synthesis of pentacyclic heterocycles from this compound?
- Condensation with o-aminophenol : Forms benzoxazepine-fused systems via nucleophilic aromatic substitution (reflux in ethanol, 8 hours) .
- Hydrazide intermediates : React with aldehydes (e.g., benzaldehyde) to form hydrazones, which undergo cyclocondensation to pyrazolo-thieno systems .
Q. How is antimicrobial activity evaluated for derivatives, and what structural features correlate with efficacy?
- Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Key pharmacophores : Electron-withdrawing groups (e.g., nitro in styryl derivatives) enhance activity by disrupting bacterial membranes . Derivatives with pyrimido-thieno cores show moderate activity (MIC 32–64 µg/mL) .
Q. What structural modifications enhance M4 receptor positive allosteric modulation (PAM) activity?
- Core substitution : 3,4-Dimethyl groups on the thieno-pyridazine improve binding affinity (Ki < 100 nM) .
- Carboxamide side chains : N-Trifluoromethylsulfonyl benzyl groups increase blood-brain barrier permeability, as seen in VU0467154 (EC₅₀ = 230 nM) . SAR studies use radioligand binding assays and electrophysiology in CHO-K1 cells expressing human M4 receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
